

The Cost-Effectiveness of Driselase for Protoplast Isolation: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Driselase
Cat. No.:	B13393941

[Get Quote](#)

For researchers, scientists, and drug development professionals, the efficient isolation of viable protoplasts is a critical first step in numerous cellular and molecular studies. The choice of cell wall degrading enzymes is paramount to the success of this process, with both efficacy and cost being significant considerations. This guide provides an objective comparison of **Driselase** and its common alternatives, supported by experimental data, to aid in the selection of the most cost-effective solution for your research needs.

Driselase, a crude enzyme preparation from the fungus *Irpex lacteus* (previously classified as Basidiomycetes sp.), is a popular choice for protoplast isolation due to its complex mixture of cellulases, hemicellulases, and pectinases.^{[1][2]} This broad spectrum of activity makes it effective on a wide range of plant and fungal species.^{[1][3][4]} However, its relatively higher cost and variability between batches have led researchers to seek more defined and economical alternatives.

Performance Comparison of Driselase and Alternatives

The primary measure of performance for protoplast isolation enzymes is the yield and viability of the resulting protoplasts. The following tables summarize quantitative data from various studies, comparing **Driselase** with common alternatives such as combinations of Cellulase R-10, Macerozyme R-10, and Pectinase.

Table 1: Comparison of Protoplast Yield

Enzyme/Enzyme Combination	Plant/Fungal Species	Protoplast Yield (protoplasts/g fresh weight)	Reference
0.5% Driselase	<i>Physcomitrella patens</i> (moss)	Not explicitly quantified, but described as "abundant"	[5]
0.2% Driselase, 0.4% Cellulase RIO, 0.4% glucuronidase	<i>Botrytis cinerea</i> (fungus)	$2.6 - 5.8 \times 10^6$	[3]
12.5 mg/ml Driselase	<i>Fusarium verticillioides</i> (fungus)	Maximum production (exact numbers not provided)	[6][7]
1.5% Cellulase R-10 + 0.5% Macerozyme R-10	<i>Physcomitrium patens</i> (moss)	1.8×10^6 in 3 hours	[8]
0.5% Cellulase Onozuka RS + 0.1% Macerozyme R-10	<i>Brassica oleracea</i> (cabbage)	$2.38 - 4.63 \times 10^6$	[9]
3% Cellulase R-10 + 0.3% Macerozyme R-10	<i>Camellia sinensis</i> (tea)	$\sim 10^7$	[10]
1.0% Cellulase onozuka R-10 + 0.4% Macerozyme R-10	<i>Vetiveria nemoralis</i> (vetiver)	6.80×10^5	[11]
4% Cellulase + 1% Pectinase	<i>Lilium ledebeourii</i>	6.65×10^5	[12]

Table 2: Comparison of Protoplast Viability

Enzyme/Enzyme Combination	Plant/Fungal Species	Protoplast Viability	Reference
0.5% Cellulase Onozuka RS + 0.1% Macerozyme R-10	Brassica oleracea (cabbage)	≥ 93%	[9]
1.0% Cellulase Onozuka R-10 + 0.4% Macerozyme R-10	Vetiveria nemoralis (vetiver)	96.56%	[11]
2.0% Cellulase + 0.1% Pectolase	Apium graveolens (celery)	up to 95%	
Not specified	Capsicum annuum (pepper)	Not specified	

Cost-Effectiveness Analysis

A direct comparison of cost-effectiveness requires an analysis of both performance (protoplast yield) and cost of the enzymes. While prices are subject to change and vary by supplier, a general price comparison can be made.

Table 3: Estimated Cost Comparison

Enzyme	Supplier	Price (USD) per gram
Driselase	Sigma-Aldrich	~\$154
Driselase	MedChemExpress	~\$700 (for 50mg, extrapolated)
Macerozyme R-10	PlantMedia	~\$103

Note: Prices are approximate and for informational purposes only. Researchers should obtain current quotes from suppliers.

From the data, it is evident that while **Driselase** can be effective, combinations of more purified enzymes like Cellulase R-10 and Macerozyme R-10 can achieve comparable or even higher protoplast yields and viability, often at a lower overall cost.[8][9][10][11] For example, the

protocol for *Brassica oleracea* using Cellulase and Macerozyme yielded up to 4.63×10^6 protoplasts/g with over 93% viability, demonstrating a highly efficient and likely more economical alternative to **Driselase**.^[9]

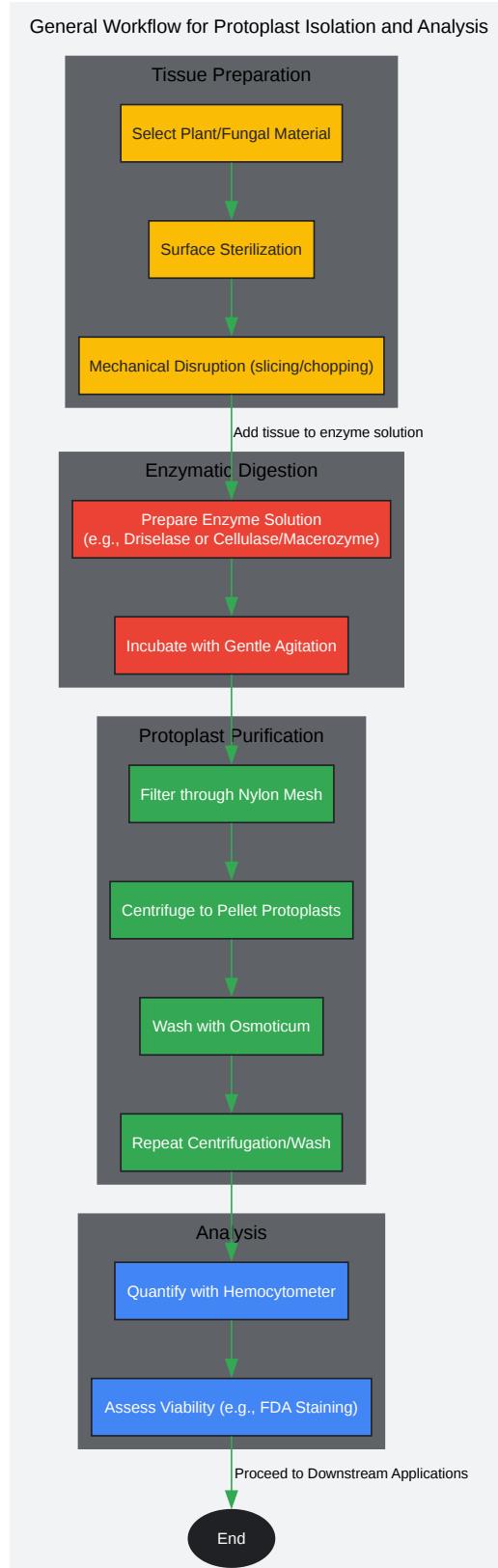
Experimental Protocols

Detailed and optimized protocols are crucial for successful protoplast isolation. Below are representative methodologies for using **Driselase** and a common alternative combination.

Protocol 1: Protoplast Isolation using Driselase (from *Physcomitrella patens*)

Source: Adapted from McDaniel Lab (2015)^[5]

- **Tissue Preparation:** Grow *Physcomitrella patens* protonemal tissue on cellophane-overlaid plates. Harvest young, actively growing tissue.
- **Enzyme Digestion:** For every 40 mg of fresh tissue, add 1 mL of sterile 0.5% **Driselase** solution in a suitable buffer (e.g., 8% mannitol).
- **Incubation:** Incubate the tissue in the enzyme solution for 30-60 minutes at room temperature with gentle shaking. Monitor the digestion process under a microscope until a sufficient number of round, free-floating protoplasts are observed. Protoplast viability may decrease with incubation times longer than 2 hours.
- **Filtration:** Filter the protoplast suspension through a 100 μm mesh to remove undigested tissue, followed by filtration through a 50 μm mesh to further purify the protoplasts.
- **Washing:** Pellet the protoplasts by centrifugation at a low speed (e.g., 100 x g) for 5 minutes. Gently resuspend the pellet in a wash solution (e.g., 8% mannitol with CaCl_2) and repeat the centrifugation step.
- **Quantification and Viability Assessment:** Resuspend the final protoplast pellet in a known volume of wash solution. Determine the protoplast concentration using a hemocytometer. Assess viability using a method such as Fluorescein Diacetate (FDA) staining.^{[13][14]}


Protocol 2: Protoplast Isolation using Cellulase and Macerozyme (from *Brassica oleracea*)

Source: Adapted from a study on cabbage protoplast isolation[9]

- Tissue Preparation: Use young, fully expanded leaves from in vitro-grown cabbage plants. Finely slice the leaves into small strips (approximately 0.5-1 mm).
- Enzyme Digestion: Prepare an enzyme solution containing 0.5% Cellulase 'Onozuka' RS and 0.1% Macerozyme R-10 in a CPW salts solution with mannitol as an osmotic stabilizer.
- Incubation: Incubate the leaf strips in the enzyme solution for 12-16 hours in the dark at 25°C with gentle shaking (e.g., 40 rpm).
- Filtration: Gently pass the digest through a 70 µm nylon mesh to separate the protoplasts from undigested debris.
- Washing: Centrifuge the filtrate at 100 x g for 5 minutes to pellet the protoplasts. Remove the supernatant and gently resuspend the protoplasts in a wash solution. Repeat this washing step twice.
- Purification: Resuspend the washed protoplasts in a 21% sucrose solution and centrifuge. The viable protoplasts will float at the top and can be carefully collected.
- Quantification and Viability Assessment: Resuspend the purified protoplasts in a suitable medium. Determine the yield using a hemocytometer and assess viability with a staining method like FDA.[13][14]

Visualizing the Workflow

To provide a clear overview of the typical experimental process, the following diagram illustrates the key steps in protoplast isolation and subsequent viability assessment.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the isolation, purification, and analysis of protoplasts.

Conclusion

While **Driselase** offers a convenient all-in-one solution for protoplast isolation, a careful evaluation of its cost-effectiveness is warranted. For many applications, a combination of more defined and less expensive enzymes, such as Cellulase R-10 and Macerozyme R-10, can provide equivalent or superior results in terms of protoplast yield and viability. Researchers are encouraged to perform small-scale pilot experiments to optimize enzyme concentrations and incubation times for their specific biological system, thereby maximizing both scientific outcomes and budgetary efficiency. The detailed protocols and comparative data presented in this guide serve as a valuable starting point for making an informed decision on the most appropriate enzymatic solution for your research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Driselase | fungal protoplasting enzyme preparation | CAS# 85186-71-6 | cell wall degrading enzyme | InvivoChem [invivochem.com]
- 2. Driselase - Creative Enzymes [creative-enzymes.com]
- 3. Improved Protoplast Production Protocol for Fungal Transformations Mediated by CRISPR/Cas9 in *Botrytis cinerea* Non-Sporulating Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mcdaniellab.biology.ufl.edu [mcdaniellab.biology.ufl.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cellulase and Macerozyme-PEG-mediated Transformation of Moss Protoplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improvements in Protoplast Isolation Protocol and Regeneration of Different Cabbage (*Brassica oleracea* var. *capitata* L.) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 10. maxapress.com [maxapress.com]

- 11. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]
- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 13. plantcelltechnology.com [plantcelltechnology.com]
- 14. Measurement of Plant Cell Viability - Lifeasible [lifeasible.com]
- To cite this document: BenchChem. [The Cost-Effectiveness of Driselase for Protoplast Isolation: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13393941#evaluating-the-cost-effectiveness-of-driselase-compared-to-alternatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com